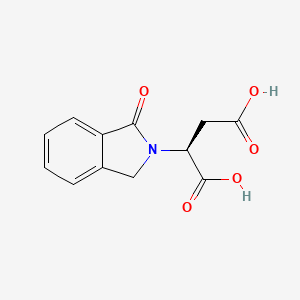
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an isoindolinone moiety attached to a succinic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
The synthesis of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid typically involves several steps, including the formation of the isoindolinone ring and subsequent attachment to the succinic acid moiety. Common synthetic routes include:
Cyclization Reactions: The formation of the isoindolinone ring can be achieved through cyclization reactions involving phthalic anhydride and amines.
Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
化学反应分析
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid can be compared with other similar compounds, such as:
®-2-(1-Oxoisoindolin-2-yl)succinic acid: The enantiomer with the opposite stereochemistry.
N-Substituted Isoindolinones: Compounds with different substituents on the nitrogen atom of the isoindolinone ring.
Succinic Acid Derivatives: Other derivatives of succinic acid with different functional groups.
Uniqueness: The (S)-configuration and specific functional groups of this compound contribute to its unique properties and applications.
属性
CAS 编号 |
298700-68-2 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC 名称 |
(2S)-2-(3-oxo-1H-isoindol-2-yl)butanedioic acid |
InChI |
InChI=1S/C12H11NO5/c14-10(15)5-9(12(17)18)13-6-7-3-1-2-4-8(7)11(13)16/h1-4,9H,5-6H2,(H,14,15)(H,17,18)/t9-/m0/s1 |
InChI 键 |
ARQVQTROBUYMIT-VIFPVBQESA-N |
手性 SMILES |
C1C2=CC=CC=C2C(=O)N1[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one](/img/structure/B13358394.png)
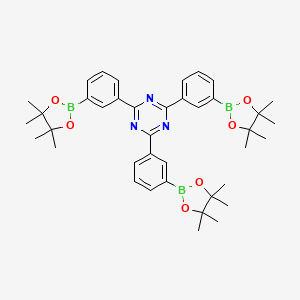
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358403.png)
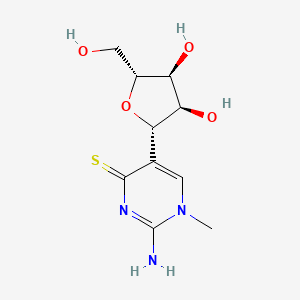
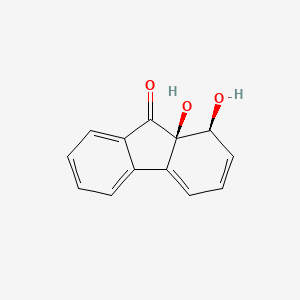
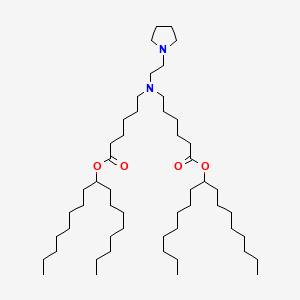
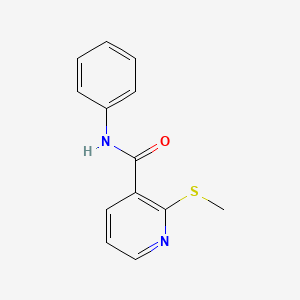
![3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358420.png)
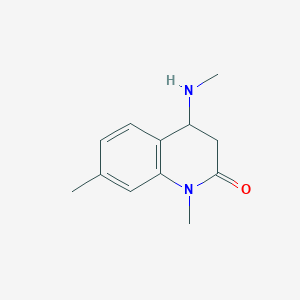

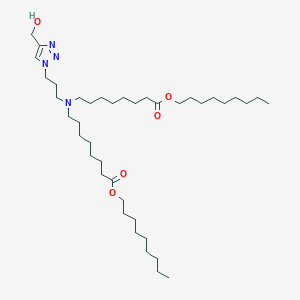

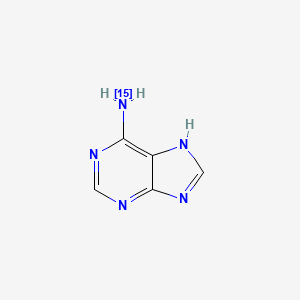
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358457.png)
